molecular formula C9H9ClO2 B8277636 2-(4-Chlorophenyl)-2-hydroxymethyloxirane

2-(4-Chlorophenyl)-2-hydroxymethyloxirane

Cat. No. B8277636
M. Wt: 184.62 g/mol
InChI Key: YWKNOXACSQMHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04788190

Procedure details

To a solution of the compound prepared in Example 4(c), β-(4-chlorophenyl)-β-methylene ethanol (1.05g) in chloroform (50 mL) add, with cooling, (ice bath) a solution of m-chloroperbenzoic acid (1.2g) in chloroform. Stir the chloroform solution for 4 hr. Wash the chloroform solution, successively, with aqueous 10% NaHSO3 (to remove excess per acid) followed by aqueous NaHCO3 and finally with water. Dry (Na2SO4) the chloroform solution. Remove the chloroform in vacuo to provide the title compound as a colourless oil (0.83 g). Use the title compound without any further purification in the next reaction.
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
β-(4-chlorophenyl)-β-methylene ethanol
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[CH2:11])[CH2:9][OH:10])=[CH:4][CH:3]=1.ClC1C=CC=C(C(OO)=[O:20])C=1>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH2:11][OH:20])[CH2:9][O:10]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
β-(4-chlorophenyl)-β-methylene ethanol
Quantity
1.05 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CO)=C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
WASH
Type
WASH
Details
Wash the chloroform solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (Na2SO4) the chloroform solution
CUSTOM
Type
CUSTOM
Details
Remove the chloroform in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(OC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.